molecular formula C20H20N2O3S B2521032 N-cyclopropyl-2-(3-tosyl-1H-indol-1-yl)acetamide CAS No. 946306-43-0

N-cyclopropyl-2-(3-tosyl-1H-indol-1-yl)acetamide

Cat. No.: B2521032
CAS No.: 946306-43-0
M. Wt: 368.45
InChI Key: VXURDVBXBADIHG-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(3-tosyl-1H-indol-1-yl)acetamide is a synthetic organic compound belonging to a class of N-substituted indole acetamides. These derivatives are of significant interest in medicinal chemistry and drug discovery research due to their diverse biological activities. Structurally, it features an indole nucleus, a privileged scaffold in pharmacology, substituted at the N-1 position with an acetamide group bearing a cyclopropyl moiety and at the C-3 position with a tosyl (p-toluenesulfonyl) group. This specific substitution pattern is designed to modulate the compound's electronic properties, steric bulk, and binding affinity to biological targets. The core indole-acetamide structure is a recognized pharmacophore in the development of antiviral agents. Research on structurally similar 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives has demonstrated their potent activity as inhibitors of viral RNA-dependent RNA polymerase (RdRp), a key enzyme for the replication of several viruses . These compounds have shown promising inhibitory effects against the RdRp of severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2) and human coronaviruses like HCoV-OC43, as well as against respiratory syncytial virus (RSV) and influenza A virus, suggesting a broad-spectrum potential . The mechanism is believed to involve direct targeting of the viral replication machinery. Furthermore, indole derivatives are extensively investigated for their antimicrobial properties. Analogous compounds, such as 2-(1H-indol-3-yl)quinazolin-4(3H)-one, have exhibited potent activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . The indole nucleus is also a common feature in molecules that can disrupt bacterial biofilm formation and interfere with bacterial stress response pathways, such as the (p)ppGpp synthetase system, presenting a valuable tool for exploring new antibiotic strategies . This product is provided as a solid and is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to investigate the specific mechanistic profile and applications of this compound in their respective fields, including virology, bacteriology, and oncology.

Properties

IUPAC Name

N-cyclopropyl-2-[3-(4-methylphenyl)sulfonylindol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-14-6-10-16(11-7-14)26(24,25)19-12-22(13-20(23)21-15-8-9-15)18-5-3-2-4-17(18)19/h2-7,10-12,15H,8-9,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXURDVBXBADIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclopropyl-2-(3-tosyl-1H-indol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the cyclization of appropriate precursors using reagents such as azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux conditions . The tosyl group is then introduced through a sulfonylation reaction, and the cyclopropyl group is added via a cyclopropanation reaction. Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

N-cyclopropyl-2-(3-tosyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(3-tosyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to various receptors, influencing biological pathways such as signal transduction and gene expression . The cyclopropyl and tosyl groups may enhance the compound’s stability and bioavailability, contributing to its overall biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

(a) N-Cyclopropyl-2-(1H-indol-1-yl)acetamide (Compound Y043-2713)
  • Key Differences : Lacks substituents at the indole 3-position.
  • Properties :
    • Molecular weight: 214.26 g/mol (vs. ~377.45 g/mol for the target compound).
    • logP: 2.1174 (lower lipophilicity due to absence of tosyl) .
  • Implications : The unsubstituted indole likely increases reactivity and reduces steric hindrance compared to the tosyl-containing target.
(b) N-Cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide
  • Key Differences : 3-formyl group replaces the tosyl moiety.
  • Properties :
    • Molecular formula: C₁₄H₁₄N₂O₂ (MW: 242.28 g/mol).
    • Formyl’s electron-withdrawing nature may enhance electrophilic reactivity but reduce stability compared to the tosyl group .
(c) 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-cyclopropylacetamide (3v)
  • Key Differences : 4-Chlorobenzoyl at indole 1-position, 5-methoxy, and 2-methyl substituents.
  • Properties :
    • Increased steric bulk and electronic modulation from chlorine and methoxy groups.
    • Likely higher molecular weight (>350 g/mol) and altered solubility compared to the target compound .
(d) N-Cyclopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
  • Key Differences : 2-oxoacetamide and 2-methylindole substituents.
  • Properties :
    • The oxo group may enhance hydrogen-bonding capacity, while the methyl group introduces steric effects .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP Key Substituents
Target Compound (Estimated) ~377.45 ~3.5* 3-Tosyl, cyclopropylamide
N-Cyclopropyl-2-(1H-indol-1-yl)acetamide 214.26 2.1174 None
N-Cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide 242.28 ~2.5* 3-Formyl
Compound 3v >350* ~3.8* 4-Chlorobenzoyl, 5-methoxy, 2-methyl
N-Cyclopropyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide 270.29 ~2.5* Fused benzimidazole, oxo

*Estimated based on structural analogs.

Biological Activity

N-cyclopropyl-2-(3-tosyl-1H-indol-1-yl)acetamide is a compound that belongs to the class of indole derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacological effects, and potential therapeutic applications, supported by relevant data and case studies.

Overview of Indole Derivatives

Indole derivatives have garnered attention in medicinal chemistry due to their broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The unique structure of this compound contributes to its potential efficacy in various biological assays.

Target Interaction
Indole derivatives, including this compound, exhibit high affinity for multiple biological targets. These interactions can lead to a variety of downstream effects through modulation of biochemical pathways. Notably, the compound's structure allows it to engage with specific receptors involved in cellular signaling processes.

Biochemical Pathways
The compound is known to influence several key biochemical pathways. For instance, it may inhibit pro-inflammatory cytokines or modulate pathways related to cell proliferation and apoptosis. Such actions are critical in developing therapeutic agents for conditions like cancer and chronic inflammatory diseases.

Pharmacokinetics

Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) significantly impact the bioavailability and efficacy of this compound. Studies suggest that the indole scaffold can enhance membrane permeability and facilitate cellular uptake, which is essential for its therapeutic effectiveness.

Antiviral Activity

Research indicates that this compound exhibits inhibitory activity against various viruses. The compound's mechanism may involve interference with viral replication processes or modulation of host immune responses.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. It appears to inhibit the production of inflammatory mediators, thereby alleviating symptoms associated with inflammatory diseases.

Anticancer Properties

This compound has been evaluated for its anticancer potential. Studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit tumor growth in animal models. The compound's selectivity towards cancerous cells over normal cells is particularly noteworthy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other indole derivatives:

Compound NameStructure FeaturesBiological Activity
N-(2-(1H-indol-3-yl)ethyl)acetamideLacks cyclopropyl and tosyl groupsModerate anti-inflammatory activity
N-(benzo[d]thiazol-2-ylamino)-3-(indol-2-yl)-benzamideContains benzo[d]thiazole moietyEnhanced anticancer activity

The presence of both cyclopropyl and tosyl groups in this compound may confer distinct biological activities compared to these analogs.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antiviral Efficacy : In a study involving viral assays, the compound demonstrated significant inhibition against influenza virus strains, suggesting potential use as an antiviral agent.
  • Cancer Cell Line Studies : In vitro experiments using various cancer cell lines showed that the compound effectively reduced cell viability and induced apoptosis through caspase activation pathways.
  • Inflammation Models : Animal models treated with this compound exhibited reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-cyclopropyl-2-(3-tosyl-1H-indol-1-yl)acetamide, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step synthesis typically involves indole functionalization (e.g., tosylation at the 3-position), followed by cyclopropane introduction via amide coupling. Critical parameters include:

  • Temperature : Lower temperatures (0–5°C) reduce side reactions during tosylation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency for cyclopropane coupling .
  • Catalysts : Use of carbodiimides (e.g., DCC) or coupling agents (e.g., CDI) improves acetamide bond formation .
    • Characterization : Confirm intermediate purity via TLC and HPLC before proceeding to subsequent steps .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • NMR : 1H/13C NMR identifies cyclopropyl protons (δ 0.5–1.5 ppm), indole aromatic protons, and tosyl methyl groups (δ 2.4 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C21H23N2O3S) and detects isotopic patterns .
  • X-ray crystallography : SHELX programs refine crystal structures to resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural elucidation?

  • Data analysis : Use SHELXL for small-molecule refinement to address disorder in cyclopropane or tosyl groups. For twinned crystals, employ SHELXD for phase determination .
  • Validation : Cross-validate with spectroscopic data (e.g., NOESY for spatial proximity of indole and cyclopropyl groups) .

Q. What strategies optimize the regioselectivity in indole functionalization during synthesis?

  • Electrophilic substitution : Tosylation at the 3-position is favored under acidic conditions (e.g., H2SO4 catalysis) due to indole’s electron-rich C3 .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to block the indole N1, ensuring selective tosylation at C3 .

Q. How do electronic effects of the cyclopropyl group influence the compound’s reactivity in biological systems?

  • Mechanistic insight : The cyclopropyl ring’s strain and electron-withdrawing nature enhance acetamide’s electrophilicity, facilitating interactions with nucleophilic residues (e.g., cysteine thiols in enzymes) .
  • SAR studies : Compare with non-cyclopropyl analogs to isolate electronic contributions to bioactivity .

Q. What methodologies address low yields in the final amide coupling step?

  • Optimization :

  • Activation : Pre-activate carboxylic acids with HATU or EDCI to improve coupling efficiency .
  • Solvent/base pairs : Use DCM with DIEA for acid-sensitive intermediates or DMF with DIPEA for higher solubility .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across studies?

  • Experimental variables : Assess differences in assay conditions (e.g., cell lines, incubation times) that may alter IC50 values .
  • Purity verification : Re-analyze compound batches via HPLC to rule out impurities affecting activity .

Q. Why do computational predictions of binding affinity diverge from experimental results?

  • Model limitations : Improve docking simulations by incorporating cyclopropane ring strain and solvent effects (e.g., explicit water models) .
  • Validation : Use isothermal titration calorimetry (ITC) to experimentally measure binding thermodynamics .

Methodological Tables

Parameter Optimal Condition Impact Reference
Tosylation temperature0–5°CMinimizes sulfonic acid byproducts
Cyclopropane couplingCDI/THF, 50°C85% yield, high purity
CrystallographySHELXL refinementResolves disorder in tosyl group

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